2-Dibutoxyphosphorylacetamide
Description
2-Dibutoxyphosphorylacetamide (IUPAC name: 2-diethoxyphosphorylacetamide when ethoxy substituents are present; structural analog with butoxy groups) is an organophosphorus compound characterized by a phosphoryl group linked to an acetamide moiety via a methylene bridge. The compound’s structure features two butoxy groups attached to the phosphorus atom, distinguishing it from related phosphonates or phosphoramidates. Its molecular formula is C₆H₁₄NO₄P (for the diethoxy variant, as per PubChem data), with modifications expected for the dibutoxy analog .
Properties
IUPAC Name |
2-dibutoxyphosphorylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO4P/c1-3-5-7-14-16(13,9-10(11)12)15-8-6-4-2/h3-9H2,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTFWHPOKPZGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(CC(=O)N)OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dibutoxyphosphorylacetamide typically involves the reaction of dibutyl phosphite with acetamide under controlled conditions. The reaction can be represented as follows:
Comparison with Similar Compounds
Diethyl (2-amino-2-oxoethyl)phosphonate
- Structure : Features ethoxy groups (OCH₂CH₃) on the phosphoryl moiety and an acetamide group.
- Applications : Primarily used in academic research for studying phosphonate reactivity and as a precursor in organic synthesis .
Dimethyl(2-methoxyethyl)phosphoramidate
- Structure : Contains a phosphoryl-amidate bond (P–N) and a methoxyethyl group (OCH₂CH₂OCH₃).
- Key Differences : The amidate linkage increases electrophilicity, making it more reactive in nucleophilic substitution reactions. This property is exploited in oligonucleotide synthesis, where phosphoramidates serve as intermediates .
- Applications : Critical in nucleic acid chemistry and asymmetric catalysis.
2-Cyclohexyl-2-phenylacetamide
- Structure : Lacks a phosphoryl group but shares the acetamide backbone with bulky cyclohexyl and phenyl substituents.
- Key Differences: The absence of phosphorus reduces polarity, altering solubility and biological interaction profiles.
Physicochemical Properties
| Property | 2-Dibutoxyphosphorylacetamide | Diethyl (2-amino-2-oxoethyl)phosphonate | Dimethyl(2-methoxyethyl)phosphoramidate |
|---|---|---|---|
| Lipophilicity (LogP) | High (due to butoxy chains) | Moderate (ethoxy chains) | Low (polar amidate group) |
| Hydrolytic Stability | High (stable in aqueous media) | Moderate | Low (prone to hydrolysis) |
| Reactivity | Low (phosphonate ester) | Moderate | High (amidate bond reactive) |
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